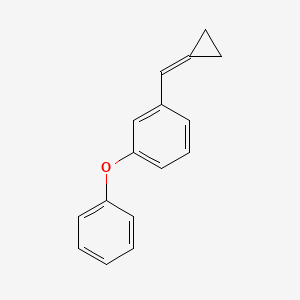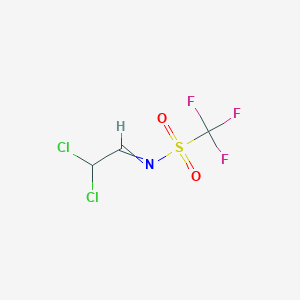
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide is a chemical compound known for its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of N,N-dichlorotrifluoromethanesulfonamide with 1,2-dichloroethylene. This reaction can be initiated thermally, chemically, or photochemically. The process does not require additional thermal initiation and occurs efficiently in the presence of excess 1,2-dichloroethylene, with the reaction time varying based on the initiation method used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in controlled environments to ensure the purity and yield of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Addition Reactions: The double bond in the dichloroethylidene group allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield products where the chlorine atoms are replaced by nucleophiles, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound can influence various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but differs in its applications and toxicity profile.
Trichloroethylene: Shares some structural similarities but is primarily used as an industrial solvent.
Uniqueness
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide is unique due to its combination of dichloroethylidene and trifluoromethanesulfonamide groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with molecular targets sets it apart from other similar compounds.
Propiedades
Número CAS |
370839-86-4 |
|---|---|
Fórmula molecular |
C3H2Cl2F3NO2S |
Peso molecular |
244.02 g/mol |
Nombre IUPAC |
N-(2,2-dichloroethylidene)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C3H2Cl2F3NO2S/c4-2(5)1-9-12(10,11)3(6,7)8/h1-2H |
Clave InChI |
LSKWEUNXJPZJGC-UHFFFAOYSA-N |
SMILES canónico |
C(=NS(=O)(=O)C(F)(F)F)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


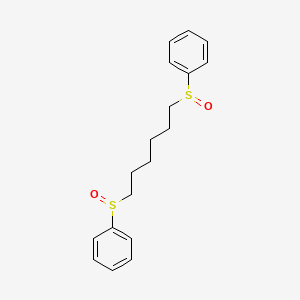
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
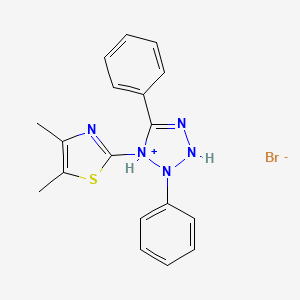
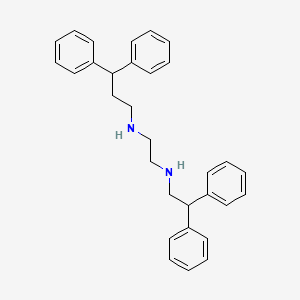

![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
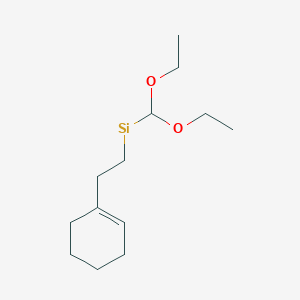
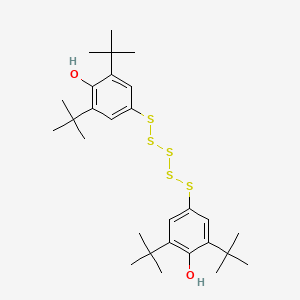
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
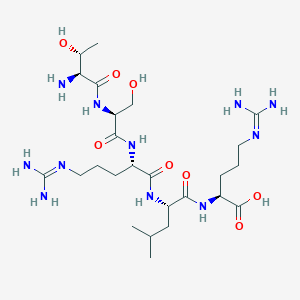
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
